TSU-68 - 210644-62-5

TSU-68

Catalog Number: EVT-334197
CAS Number: 210644-62-5
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TSU-68, also known as TSU-68, is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (RTKI). [, ] It plays a significant role in scientific research as a valuable tool for studying angiogenesis, tumor growth, and potential therapeutic targets for various cancers. [, , , , , , ]

Synthesis Analysis

A detailed description of TSU-68 synthesis is provided in the paper by Shagufta et al. [] The synthesis involves multiple steps, starting with the key intermediate N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. Various arylmethyl groups are introduced at the N7 position of this intermediate through sodium hydride-induced alkylation using substituted arylmethyl halides.

Mechanism of Action

TSU-68 functions as a multi-target tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). [, , , , , , , , , , , , , , , , , , , ] By binding to and inhibiting the autophosphorylation of these receptors, TSU-68 disrupts downstream signaling pathways crucial for angiogenesis and tumor cell proliferation. [, , , , , , ] This mechanism of action makes TSU-68 a promising candidate for anti-angiogenic and anti-tumor therapies. [, , , , , , ]

Applications
  • Anti-angiogenic effects: TSU-68 demonstrates potent anti-angiogenic activity by inhibiting VEGF-induced angiogenesis. [, , , ] This effect has been observed in various in vivo models, including human colon cancer xenografts and a dorsal air-sac assay. [, ]

  • Inhibition of tumor growth: TSU-68 exhibits significant inhibition of tumor growth in various preclinical cancer models, including endometrial cancer, brain metastasis models, hepatocellular carcinoma, and colon cancer. [, , , , , , , ]

  • Combination therapies: Researchers have explored TSU-68 in combination with other chemotherapeutic agents, such as paclitaxel, S-1, and oxaliplatin. [, , , , , , , ] These combination therapies have shown promising results in preclinical and clinical studies, suggesting a potential synergistic effect.

  • Potential in drug repurposing: Recent studies suggest the potential of TSU-68 for drug repurposing in treating COVID-19. [] By integrating network pharmacology and transcriptomics, researchers identified TSU-68 as a potential candidate for disrupting the pharmacological networks associated with COVID-19. []

  • Potential for targeted drug delivery: Research on linifanib, a structurally similar compound to TSU-68, demonstrates the potential for developing self-assembling tyrosine kinase inhibitors for localized targeted delivery. [] This approach aims to improve the therapeutic index of these drugs by minimizing systemic toxicity.

α-Naphthoflavone

Compound Description: α-Naphthoflavone is a synthetic flavonoid and a known inhibitor of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 [, ].

Relevance: α-Naphthoflavone was used in studies to investigate the metabolic pathway of TSU-68. Results showed that α-naphthoflavone significantly inhibited the hydroxylation of TSU-68 by human liver microsomes, confirming the role of CYP1A2 in the metabolism of TSU-68 [, ].

Ethoxyresorufin

Compound Description: Ethoxyresorufin is a prodrug that is metabolized by cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, to form the fluorescent product resorufin [, , ].

Relevance: The ethoxyresorufin O-deethylation assay was used to measure CYP1A1/2 activity in human hepatocytes treated with TSU-68. The study demonstrated that TSU-68 significantly induced CYP1A1/2 activity, as evidenced by the increased formation of resorufin [, , ]. This finding provided evidence for the autoinduction of TSU-68 metabolism.

5-Hydroxyindolinone Derivative of TSU-68

Compound Description: This is one of the three major metabolites of TSU-68 produced through hepatic oxidation [, ].

Relevance: Formation of the 5-hydroxyindolinone derivative of TSU-68 is a direct result of TSU-68 metabolism, primarily facilitated by the CYP1A2 enzyme. Studying this metabolite provides insights into the metabolic pathways of TSU-68 in the body [, ].

6-Hydroxyindolinone Derivative of TSU-68

Compound Description: This metabolite is formed through the hepatic oxidation of TSU-68, similar to the 5-hydroxyindolinone derivative [, ].

Relevance: Similar to the 5-hydroxyindolinone derivative, the formation of the 6-hydroxyindolinone derivative helps researchers understand the metabolic fate and clearance of TSU-68 in the body, which is crucial for optimizing its therapeutic use [, ].

7-Hydroxyindolinone Derivative of TSU-68

Compound Description: The third major metabolite of TSU-68 produced via hepatic oxidation, alongside the 5- and 6-hydroxyindolinone derivatives [, ].

Relevance: Studying the formation of the 7-hydroxyindolinone derivative contributes to a comprehensive understanding of TSU-68 metabolism. These metabolites are crucial for understanding drug clearance and potential drug-drug interactions [, ].

Dovitinib (TKI258)

Compound Description: Dovitinib is a multi-targeted receptor tyrosine kinase inhibitor (TKI) that exhibits activity against various kinases, including VEGFRs 1-3, FGFRs 1-3, PDGFR-B, FLT-3, KIT, RET, and CSF1R [].

Relevance: Dovitinib, like TSU-68, inhibits multiple receptor tyrosine kinases involved in angiogenesis. It serves as an example of a multi-targeted TKI that has faced challenges in drug development due to its broad spectrum of activity and potential for off-target effects. This highlights the complexity of developing drugs targeting these pathways and the need for selectivity to improve tolerability [].

Lucitanib (E3810)

Compound Description: Lucitanib is another multi-targeted TKI that potently inhibits VEGFRs 1-3, FGFRs 1-2, and CSF1R [].

Relevance: Lucitanib, like TSU-68, targets multiple receptor tyrosine kinases implicated in angiogenesis and tumor growth. It is another example of a non-selective FGFR inhibitor with a toxicity profile primarily attributed to VEGFR inhibition. This emphasizes the importance of developing more selective FGFR inhibitors to improve their safety profile [].

Nintedanib (BIBF1120), Ponatinib (AP24534), Brivanib (BMS-582664), Lenvatinib (E7080), ENMD-2076

Compound Description: These compounds represent a group of non-selective FGFR inhibitors that have been investigated in various clinical settings [].

Relevance: While these compounds show some activity against FGFRs, they often exhibit a broader spectrum of kinase inhibition, leading to off-target effects and toxicity. Their inclusion highlights the ongoing search for more selective and tolerable FGFR inhibitors compared to earlier multi-targeted agents like TSU-68 [].

JNJ-42756493, BGJ398, AZD4547, LY287445, TAS-120

Compound Description: These are newer-generation, selective FGFR TKIs being investigated for their potential in targeting FGFR aberrations in cancer [].

Relevance: These compounds demonstrate high in vitro kinase activity and specificity for FGFRs 1-3, offering potentially improved safety profiles compared to less selective inhibitors like TSU-68. Their development reflects the ongoing pursuit of more targeted and effective therapies for FGFR-driven cancers [].

Properties

CAS Number

210644-62-5

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid
(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid
orantinib
SU 6668
SU006668
SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.